molecular formula C18H14N4O5S B2519200 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 314032-91-2

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Katalognummer B2519200
CAS-Nummer: 314032-91-2
Molekulargewicht: 398.39
InChI-Schlüssel: XJZLCZFWAWOTHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide" is a derivative of dinitrobenzamide, which is a class of compounds known for their potential as hypoxia-selective cytotoxins. These compounds are designed to be selectively toxic to hypoxic cells, which are commonly found in the microenvironment of solid tumors. The presence of the 1,3-thiazol-2-yl group and the dimethylphenyl moiety suggests modifications intended to enhance the compound's selectivity or potency.

Synthesis Analysis

The synthesis of related dinitrobenzamide compounds involves multiple steps, including the displacement of chloro groups from methyl chlorodinitrobenzoates or carboxamides, followed by dimesylation and mesylate displacement with LiCl . The synthesis of the specific compound would likely follow a similar pathway, with the incorporation of the 3,4-dimethylphenyl-1,3-thiazol-2-yl moiety at an appropriate step to ensure the correct substitution pattern on the benzamide ring.

Molecular Structure Analysis

The molecular structure of dinitrobenzamide analogues has been characterized by various spectroscopic methods, including IR and NMR spectroscopy, as well as by single crystal X-ray diffraction data . These techniques provide detailed information about the electronic environment of the functional groups, the molecular conformation, and the overall three-dimensional structure, which are critical for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Dinitrobenzamide analogues undergo bioreductive reactions, where one or both nitro groups can be reduced to amines or hydroxylamines, particularly under hypoxic conditions . This reduction is oxygen-inhibited, meaning that it occurs preferentially in the absence of oxygen, which is a characteristic of hypoxic tumor cells. The reduction potential of the nitro groups and the stability of the reduction products are key factors in the compound's selectivity and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzamide derivatives, such as solubility, reduction potential, and cytotoxicity, are influenced by the substitution pattern on the benzamide ring. For instance, the position of the nitro groups (meta or ortho/para) significantly affects the reduction potential and, consequently, the cytotoxicity under aerobic and hypoxic conditions . The presence of the 3,4-dimethylphenyl-1,3-thiazol-2-yl group in the compound of interest would likely impact these properties, potentially enhancing the compound's hypoxic selectivity and its ability to function as an antitumor agent.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antiproliferative Properties

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide and its derivatives have been extensively studied for their antitumor and antiproliferative properties. The compounds were found to be particularly potent in inducing cell death in cancer cell lines. Specifically, studies have reported their effectiveness in hypoxic conditions, indicating their potential as hypoxia-selective cytotoxins (HSCs). The compounds were shown to have excellent hypoxic selectivities against certain cell lines, making them promising candidates for targeted cancer therapy (Palmer et al., 1996) (Markowska et al., 2002).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The compound and its analogs have been evaluated as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), specifically in combination with Escherichia coli nitroreductase. The studies underscore the potential of these compounds in enhancing the therapeutic index of chemotherapeutic agents, offering a novel approach to cancer treatment (Friedlos et al., 1997).

Inhibition of Enzymes and Receptors

The derivatives of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide have been studied for their ability to inhibit various enzymes and receptors. For instance, certain synthesized derivatives displayed potent epidermal growth factor receptor tyrosine kinase (EGFR TK) inhibitory activity, indicating their potential as anticancer agents. Molecular docking results confirmed the binding efficacy of these compounds to the EGFR kinase (Lv et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, based on its structure and properties .

Eigenschaften

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-12(7-11(10)2)15-9-28-18(19-15)20-17(23)14-6-5-13(21(24)25)8-16(14)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZLCZFWAWOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.